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Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyanobutanoic acid (C₅H₇NO₂) is a bifunctional organic compound featuring both a

carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in the

synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its

thermodynamic properties is crucial for process design, safety analysis, and predicting its

behavior in biological systems. This technical guide provides a summary of available data for 2-
Cyanobutanoic acid and outlines the experimental and computational methodologies for

determining its core thermodynamic properties. While specific experimental thermodynamic

data for 2-Cyanobutanoic acid is not readily available in the public domain, this guide offers a

comprehensive framework for its determination.

Core Properties of 2-Cyanobutanoic Acid
Quantitative data for 2-Cyanobutanoic acid is limited primarily to basic physical properties and

computationally predicted values. A summary is provided in the table below.
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Property Value Source

Molecular Formula C₅H₇NO₂ --INVALID-LINK--

Molecular Weight 113.11 g/mol --INVALID-LINK--

CAS Number 51789-75-4 --INVALID-LINK--

Boiling Point 266.4 °C at 760 mmHg Predicted

Density 1.137 g/cm³ Predicted

pKa 2.56 ± 0.10 Predicted

LogP 0.62 Predicted

Experimental Determination of Thermodynamic
Properties
The following section details the primary experimental protocols for determining the key

thermodynamic properties of a compound like 2-Cyanobutanoic acid.

Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The standard enthalpy of formation can be determined from the enthalpy of combustion (ΔHc°),

which is measured using a bomb calorimeter.[1]

Experimental Protocol:

Sample Preparation: A precisely weighed pellet of high-purity 2-Cyanobutanoic acid is

prepared.

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a

standard substance with a known enthalpy of combustion, such as benzoic acid.[2]

Bomb Assembly: The sample pellet is placed in a sample holder within the bomb. A fuse wire

is connected to the ignition circuit, with a portion of it in contact with the sample. The bomb is

sealed and pressurized with pure oxygen to approximately 30 atm.
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Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The

sample is ignited, and the temperature change of the water is meticulously recorded.

Data Analysis: The heat released by the combustion is calculated from the temperature

change and the heat capacity of the calorimeter. Corrections are made for the heat of

combustion of the fuse wire.

Calculation of ΔHc°: The standard enthalpy of combustion is calculated from the heat

released and the moles of the sample combusted.

Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's Law,

from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp) and Phase Transitions via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference.

Experimental Protocol:

Sample Preparation: A small, accurately weighed amount of 2-Cyanobutanoic acid is

hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific heating and cooling rate over a desired

temperature range.

Measurement: The DSC measures the differential heat flow between the sample and the

reference as a function of temperature.

Data Analysis:

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow

between the sample and the reference.
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Enthalpy of Fusion (ΔHfus) and Melting Point (Tm): If the compound melts, an

endothermic peak is observed. The area under the peak corresponds to the enthalpy of

fusion, and the peak onset or maximum is the melting point.

Entropy (S°) Determination
The absolute entropy of a substance is determined by measuring its heat capacity as a function

of temperature from near absolute zero.[3]

Experimental Protocol:

Low-Temperature Heat Capacity Measurement: The heat capacity of solid 2-Cyanobutanoic
acid is measured from a very low temperature (approaching 0 K) up to its melting point using

a specialized calorimeter.

Enthalpy of Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-

liquid, liquid-gas) is measured using DSC.[3]

Heat Capacity of Liquid: The heat capacity of the liquid phase is measured from the melting

point up to the desired temperature.

Calculation of S°: The absolute entropy at a given temperature is calculated by integrating

C_p/T with respect to temperature from 0 K, and adding the entropy changes for any phase

transitions.[3]

Computational Determination of Thermodynamic
Properties
In the absence of experimental data, computational chemistry provides a powerful tool for

estimating thermodynamic properties.

Methodology:

Molecular Modeling: The 3D structure of 2-Cyanobutanoic acid is built and optimized using

quantum mechanical methods.
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Level of Theory: A suitable level of theory and basis set (e.g., Density Functional Theory with

a functional like B3LYP and a basis set like 6-311++G(d,p)) is chosen to balance accuracy

and computational cost.[4][5]

Frequency Analysis: Vibrational frequency calculations are performed on the optimized

geometry to confirm it is a true minimum on the potential energy surface and to obtain the

zero-point vibrational energy and thermal corrections.

Property Calculation: Thermodynamic properties such as enthalpy, entropy, and Gibbs free

energy are calculated from the electronic energy and the vibrational, rotational, and

translational contributions determined from the frequency analysis.[6]

Visualizing Thermodynamic Workflows
The following diagrams illustrate the logical workflows for determining and utilizing the

thermodynamic properties of 2-Cyanobutanoic acid.
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Experimental Determination
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Data Analysis & Derived Properties

Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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